

Chemical and physical properties of Ro 63-0563

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Compound of Interest		
Compound Name:	Ro 63-0563	
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Ro 63-0563: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 63-0563 is a potent and selective competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2][3] This technical guide provides a detailed overview of the chemical and physical properties of Ro 63-0563, its pharmacological profile, and the experimental methodologies used to characterize this important research compound. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of the 5-HT6 receptor and its role in various physiological and pathological processes.

Chemical and Physical Properties

Ro 63-0563, with the IUPAC name 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class.[4] Its core structure features a benzenesulfonamide moiety linked to a substituted pyridine ring.

General Properties



Property	Value	Source
IUPAC Name	4-amino-N-[2,6- bis(methylamino)pyridin-4- yl]benzenesulfonamide	[4]
Synonyms	Ro-63-0563, Ro-630563, Ro630563	[4]
CAS Number	202466-77-1	[4]
Appearance	Solid powder	[4]

Physicochemical Data

While specific experimental values for melting point, boiling point, and pKa are not readily available in the reviewed literature, the following table summarizes the known and calculated physicochemical properties of **Ro 63-0563**.



Property	Value	Source/Method
Molecular Formula	C13H17N5O2S	[4]
Molecular Weight	307.37 g/mol	[4]
Exact Mass	307.1103	[4]
Solubility	Soluble in DMSO	[4]
pKa (predicted)	Due to the presence of multiple ionizable groups (an aniline-like amino group and the sulfonamide nitrogen), Ro 63-0563 is expected to have at least two pKa values. The arylamine is predicted to have a pKa around 4-5, while the sulfonamide nitrogen's acidity is influenced by the electron-withdrawing sulfonyl group and the nature of the pyridine ring, likely resulting in a pKa in the range of 8-10.	N/A
Melting Point	Not reported in the reviewed literature.	N/A
Boiling Point	Not reported in the reviewed literature.	N/A

Pharmacological Properties

Ro 63-0563 is a well-characterized high-affinity antagonist of the 5-HT6 receptor, demonstrating significant selectivity over other serotonin receptor subtypes and a wide range of other receptors and binding sites.[5]

Binding Affinity



The binding affinity of **Ro 63-0563** for the 5-HT6 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) values are summarized below.

Receptor Species	pKi	Reference
Rat 5-HT6 Receptor	7.83	[1][2]
Human 5-HT6 Receptor	7.91	[1][2]

Mechanism of Action

Ro 63-0563 acts as a competitive antagonist at the 5-HT6 receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating downstream signaling cascades.

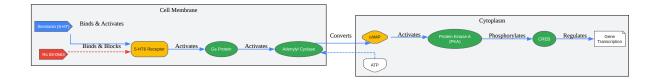
Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Emerging evidence also points to a non-canonical signaling pathway involving the tyrosine kinase Fyn.

Canonical Gs-cAMP Pathway

Antagonism of the 5-HT6 receptor by **Ro 63-0563** blocks the serotonin-induced activation of this pathway.





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Canonical 5-HT6 Receptor Signaling Pathway

Non-Canonical Fyn Signaling Pathway

The 5-HT6 receptor can also signal through a non-canonical pathway involving the Src family kinase Fyn, which can lead to the activation of the extracellular signal-regulated kinase (ERK). [6]



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Non-Canonical 5-HT6 Receptor-Fyn Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **Ro 63-0563**.

Radioligand Binding Assay



This protocol describes a competitive binding assay to determine the affinity of **Ro 63-0563** for the 5-HT6 receptor.

Objective: To determine the Ki of **Ro 63-0563** for the human 5-HT6 receptor.

Materials:

- HEK-293 cells stably expressing the human 5-HT6 receptor.
- [3H]LSD (radioligand).[8]
- Ro 63-0563 (test compound).
- Methiothepin mesylate (for determining non-specific binding).[8]
- Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]
- Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation fluid.
- Glass fiber filters (e.g., Whatman GF/B).
- · Multi-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK-293 cells expressing the 5-HT6 receptor.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.



- Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
- Determine the protein concentration of the membrane preparation.[10]
- · Binding Assay:
 - In a multi-well plate, add the following to each well in triplicate:
 - 50 μ L of binding buffer (for total binding).
 - 50 μL of a high concentration of methiothepin mesylate (e.g., 10 μM) (for non-specific binding).[8]
 - 50 μL of varying concentrations of Ro 63-0563.
 - Add 50 μL of [3H]LSD to each well at a final concentration of approximately 1.5 nM.[8]
 - Add 150 μL of the membrane preparation to each well.
 - Incubate the plate at 37°C for 60 minutes.[9]
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of Ro 63-0563.

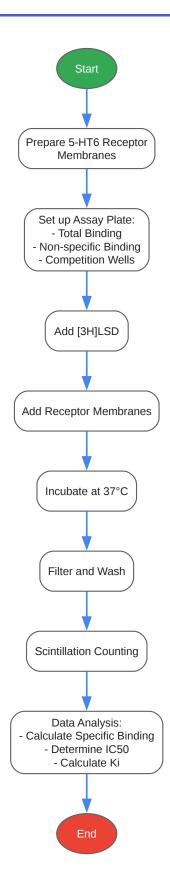
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- Determine the IC₅₀ value (the concentration of **Ro 63-0563** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Radioligand Binding Assay Workflow



Adenylyl Cyclase Activity Assay

This protocol describes a functional assay to measure the effect of **Ro 63-0563** on 5-HT-stimulated adenylyl cyclase activity.

Objective: To determine the antagonist properties of **Ro 63-0563** at the human 5-HT6 receptor.

Materials:

- HEK-293 cells stably expressing the human 5-HT6 receptor.
- Serotonin (5-HT).
- Ro 63-0563.
- Assay buffer (e.g., Krebs-bicarbonate buffer with phosphodiesterase inhibitors).
- cAMP assay kit (e.g., ELISA or radioimmunoassay).
- · Cell lysis buffer.

Procedure:

- Cell Culture and Treatment:
 - Plate HEK-293 cells expressing the 5-HT6 receptor in multi-well plates and grow to confluence.
 - Pre-incubate the cells with varying concentrations of Ro 63-0563 for a defined period.
 - Stimulate the cells with a fixed concentration of serotonin (e.g., a concentration that elicits a submaximal response).
 - Include control wells with no treatment, serotonin only, and Ro 63-0563 only.
- Cell Lysis and cAMP Measurement:
 - Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.

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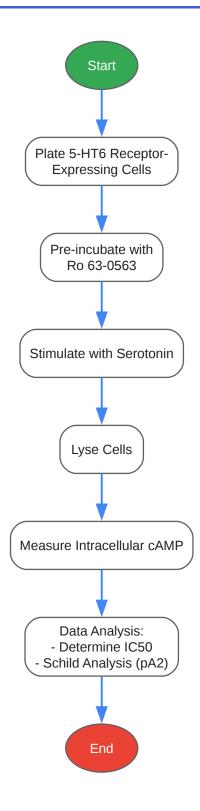


 Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

• Data Analysis:

- Plot the cAMP concentration against the log concentration of Ro 63-0563.
- Determine the IC₅₀ value, which is the concentration of **Ro 63-0563** that inhibits 50% of the serotonin-stimulated cAMP production.
- The data can be used to construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.





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Adenylyl Cyclase Activity Assay Workflow

Conclusion



Ro 63-0563 is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity make it a suitable ligand for in vitro and in vivo studies. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties, along with detailed experimental protocols to aid researchers in their scientific endeavors. Further investigation into the precise physicochemical properties, such as its pKa and melting point, would be beneficial for a more complete characterization of this compound.

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